5-Amino-1-isopropyl-1H-indazole

Description

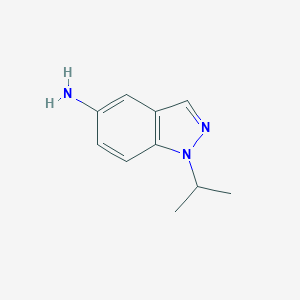

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEUSNZVGUYGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585647 | |

| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928821-18-5 | |

| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-1H-indazole

Introduction: The Strategic Importance of the 5-Amino-1-isopropyl-1H-indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The strategic functionalization of the indazole scaffold is therefore a cornerstone of many drug discovery programs.

This guide focuses on the synthesis of a key derivative, this compound. The introduction of the 1-isopropyl group enhances lipophilicity and can provide crucial steric interactions within a protein's binding pocket, while the 5-amino group serves as a versatile synthetic handle for further molecular elaboration and can act as a critical hydrogen bond donor. This compound is a valuable building block for the generation of libraries of potent and selective kinase inhibitors and other targeted therapeutics.[3][4]

This document provides a comprehensive, three-step synthetic route, elucidating the chemical logic behind each transformation and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence, commencing with the formation of the indazole core, followed by regioselective N-alkylation, and culminating in the reduction of a nitro group. This strategy ensures high yields and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Scaffold - 5-Nitro-1H-indazole

The foundational step is the construction of the 5-nitro-1H-indazole ring system. A reliable and scalable method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) followed by intramolecular cyclization.

Mechanism and Rationale

This reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-5-nitrotoluene upon treatment with sodium nitrite in an acidic medium (acetic acid). The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic methyl group, leading to the formation of the indazole ring after elimination of a proton. The acidic environment is crucial for the generation of the nitrosating agent (nitrous acid) from sodium nitrite.

Caption: Reaction mechanism for the formation of 5-Nitro-1H-indazole.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-5-nitrotoluene (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

-

Diazotization: Cool the solution to 15-20°C in an ice-water bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 25°C.

-

Cyclization: After the addition is complete, continue stirring for 30 minutes at the same temperature. Remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-4 days.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add water and stir to form a slurry. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

Purification: The crude product can be purified by recrystallization from methanol to yield pale yellow needles of 5-nitro-1H-indazole.

| Parameter | Value |

| Starting Material | 2-Amino-5-nitrotoluene |

| Key Reagents | Sodium Nitrite, Acetic Acid |

| Typical Yield | 75-85% |

| Purity (Post-Recrystallization) | >98% |

Part 2: Regioselective N-Isopropylation

With the 5-nitro-1H-indazole core in hand, the next critical step is the introduction of the isopropyl group at the N1 position. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[2] Therefore, achieving high regioselectivity is paramount.

Causality of N1-Selectivity

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[2] The use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[1][5]

The rationale is as follows: NaH, a strong, non-nucleophilic base, deprotonates the indazole at the N1 position to form the indazolide anion. In THF, the sodium cation (Na⁺) is thought to coordinate with the N2 lone pair and potentially an electron-withdrawing group on the indazole ring. This coordination sterically hinders the N2 position, directing the incoming electrophile (2-bromopropane) to attack the more accessible and thermodynamically favored N1 position.

Caption: N1-selective isopropylation of 5-Nitro-1H-indazole.

Experimental Protocol: Synthesis of 5-Nitro-1-isopropyl-1H-indazole

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Alkylation: Re-cool the mixture to 0°C and add 2-bromopropane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-1-isopropyl-1H-indazole.

| Parameter | Value |

| Starting Material | 5-Nitro-1H-indazole |

| Key Reagents | Sodium Hydride, 2-Bromopropane |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Typical Yield | 80-90% |

| Regioselectivity (N1:N2) | >95:5 |

Part 3: Final Reduction to this compound

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions.

Mechanism and Rationale

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically a noble metal such as platinum or palladium supported on activated carbon (e.g., Pt/C or Pd/C).[6] The nitro group is selectively reduced to the amine without affecting the indazole ring system. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Ethanol or methanol are common solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve 5-nitro-1-isopropyl-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 5-10% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir or shake the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours, as indicated by the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield this compound as a solid.

| Parameter | Value |

| Starting Material | 5-Nitro-1-isopropyl-1H-indazole |

| Key Reagents | Hydrogen (H₂), Platinum on Carbon (Pt/C) |

| Solvent | Ethanol or Methanol |

| Typical Yield | >95% |

| Purity | >98% |

Characterization and Data

The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| 5-Nitro-1H-indazole | ¹H NMR (DMSO-d₆) | Aromatic protons in the 7.7-8.9 ppm range, N-H proton >13 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the 110-145 ppm range. | |

| MS (ESI+) | m/z = 164.0 [M+H]⁺ | |

| 5-Nitro-1-isopropyl-1H-indazole | ¹H NMR (CDCl₃) | Isopropyl methine (septet) ~4.8 ppm, isopropyl methyls (doublet) ~1.6 ppm. Aromatic protons shifted accordingly. |

| ¹³C NMR (CDCl₃) | Isopropyl methine carbon ~50 ppm, isopropyl methyl carbons ~22 ppm. | |

| MS (ESI+) | m/z = 206.1 [M+H]⁺ | |

| This compound | ¹H NMR (CDCl₃) | Appearance of a broad singlet for the -NH₂ protons ~3.7 ppm. Upfield shift of aromatic protons compared to the nitro precursor. |

| ¹³C NMR (CDCl₃) | Significant upfield shift of the C5 carbon due to the electron-donating amino group. | |

| MS (ESI+) | m/z = 176.1 [M+H]⁺ | |

| IR (KBr) | N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). |

Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The provided values are estimates based on related structures.[7][8][9][10][11]

Conclusion

The synthesis of this compound presented herein is a robust, efficient, and scalable three-step process. By understanding the underlying chemical principles of each transformation—diazotization, regioselective N-alkylation, and chemoselective reduction—researchers can confidently produce this valuable building block in high yield and purity. This guide provides the necessary protocols and scientific rationale to empower drug development professionals in their quest to design and synthesize the next generation of targeted therapeutics.

References

-

ResearchGate. (2024). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.[Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

- Google Patents. (1996).

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[Link]

-

ResearchGate. (2016). 13 C NMR of indazoles.[Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.[Link]

-

National Institutes of Health. (2019). N─N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights.[Link]

-

National Institutes of Health. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5): A Comprehensive Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of 5-Amino-1-isopropyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of next-generation kinase inhibitors and its utility in cutting-edge drug discovery platforms like DNA-encoded libraries.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. This interaction is a cornerstone of targeted cancer therapy. The strategic introduction of an isopropyl group at the N1 position and an amino group at the C5 position of the indazole ring, as seen in this compound, offers a versatile platform for generating libraries of potent and selective kinase inhibitors. Furthermore, the primary amine at the C5 position serves as a crucial handle for conjugation, making it an ideal building block for DNA-encoded library (DEL) synthesis, a technology revolutionizing hit identification in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthetic and biological workflows.

| Property | Value | Source |

| CAS Number | 928821-18-5 | Commercially available |

| Molecular Formula | C₁₀H₁₃N₃ | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Appearance | Off-white to light brown solid (predicted) | Inferred from related compounds |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from synthetic protocols of derivatives |

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for N-alkylation of indazoles and reduction of nitro groups. The proposed synthesis involves a two-step process starting from the commercially available 5-nitro-1H-indazole.

Proposed Synthetic Pathway

The synthesis commences with the regioselective N-alkylation of 5-nitro-1H-indazole with an isopropyl halide, followed by the reduction of the nitro group to the desired primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Isopropyl-5-nitro-1H-indazole

-

To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the indazolide anion.

-

Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

-

Dissolve 1-isopropyl-5-nitro-1H-indazole (1.0 eq) in a solvent mixture, typically ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., 10% Pd/C under a hydrogen atmosphere) or chemical reduction (e.g., tin(II) chloride dihydrate in ethanol, or iron powder in acetic acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using chemical reduction, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected NMR and HPLC data can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-3 |

| ~7.4 | d | 1H | H-7 |

| ~7.0 | d | 1H | H-4 |

| ~6.8 | dd | 1H | H-6 |

| ~5.2 | s (broad) | 2H | -NH₂ |

| ~4.8 | sept | 1H | -CH(CH₃)₂ |

| ~1.4 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-5 |

| ~140 | C-7a |

| ~135 | C-3a |

| ~130 | C-3 |

| ~120 | C-7 |

| ~110 | C-4 |

| ~105 | C-6 |

| ~50 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

HPLC Analysis:

A standard reversed-phase HPLC method would be suitable for assessing the purity of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Applications in Drug Discovery

This compound is a highly valuable building block, primarily in the synthesis of kinase inhibitors and for the construction of DNA-encoded libraries.

Intermediate for Kinase Inhibitors

The 5-aminoindazole moiety is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of various protein kinases. The N1-isopropyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity. The C5-amino group provides a convenient point for further derivatization to explore the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and pharmacokinetic properties. Numerous patents describe the use of substituted aminoindazoles as inhibitors of a wide range of kinases, including CDKs, Met, and Aurora kinases, for the treatment of cancer and other proliferative diseases.[1]

Caption: General workflow for elaborating this compound into kinase inhibitors.

Building Block for DNA-Encoded Libraries (DELs)

The primary amino group of this compound makes it an excellent starting point for the synthesis of DNA-encoded libraries. In a typical DEL synthesis workflow, the amino group can be acylated with a variety of carboxylic acids, each attached to a unique DNA barcode. This allows for the creation of vast libraries of compounds in a single tube, which can then be screened against a biological target of interest. This high-throughput screening method significantly accelerates the hit identification process in early-stage drug discovery.

Caption: Workflow for utilizing this compound in DNA-encoded library synthesis and screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its versatile chemical functionality allows for its incorporation into a wide array of potential therapeutic agents, particularly kinase inhibitors. Furthermore, its suitability for DNA-encoded library synthesis positions it at the forefront of innovative hit-finding technologies. This guide provides a comprehensive, albeit partially predictive, technical overview to aid researchers in leveraging the full potential of this valuable chemical entity. Further experimental validation of the proposed synthetic and analytical methods is encouraged to establish robust and reproducible protocols.

References

- Google Patents. (n.d.). Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.

Sources

A Comprehensive Technical Guide to 5-Amino-1-isopropyl-1H-indazole

For the discerning researcher and drug development professional, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed overview of 5-Amino-1-isopropyl-1H-indazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science.

Core Molecular Attributes

The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in experimental design and synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol [1] |

| IUPAC Name | 1-isopropyl-1H-indazol-5-amine |

| Canonical SMILES | CC(C)N1N=CC2=CC(N)=CC=C21 |

These core identifiers are essential for accurate database searching, analytical characterization, and stoichiometric calculations in reaction chemistry.

Structural and Mechanistic Considerations

The molecular architecture of this compound, featuring an indazole core substituted with an isopropyl group at the N1 position and an amino group at the C5 position, dictates its chemical reactivity and potential biological activity.

Caption: 2D Chemical Structure of this compound.

The presence of the amino group makes it a key building block for further derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The isopropyl group at N1 enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties in drug discovery programs.

Experimental Protocols: A Primer

While specific experimental conditions are highly dependent on the research context, the following outlines a generalized workflow for the characterization and utilization of this compound.

Workflow for Compound Handling and Analysis

Caption: Generalized workflow for handling and utilizing chemical reagents.

1. Purity Assessment:

-

Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Rationale: To confirm the identity and purity of the starting material, ensuring the integrity of subsequent experimental results. The molecular weight of 175.23 g/mol serves as a key parameter for mass spectrometry analysis.[1]

2. Solubility Determination:

-

Protocol: A standardized protocol involves the preparation of serial dilutions in various solvents (e.g., DMSO, DMF, Methanol) followed by visual or instrumental (e.g., nephelometry) assessment of dissolution.

-

Causality: Understanding the solubility profile is critical for designing homogeneous reaction conditions and for formulating compounds for biological assays.

3. Reaction Stoichiometry:

-

Calculation: The molecular formula C₁₀H₁₃N₃ and molecular weight of 175.23 g/mol are used to accurately calculate the molar equivalents required for a given chemical transformation.[1]

-

Expertise: Precise stoichiometry is fundamental to controlling reaction outcomes, maximizing yield, and minimizing the formation of impurities.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific substitutions on this compound make it an attractive starting point for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The amino functionality provides a convenient handle for amide bond formation, reductive amination, and other key coupling reactions to build molecular complexity.

References

Sources

An In-Depth Technical Guide to Determining the Solubility of 5-Amino-1-isopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the novel compound 5-Amino-1-isopropyl-1H-indazole. As a molecule of interest in contemporary drug discovery, understanding its solubility profile is a critical first step in evaluating its potential as a therapeutic agent. Low solubility can present significant challenges, leading to poor bioavailability and unreliable in vitro assay results.[1][2] This document offers a detailed exploration of the theoretical considerations, practical experimental protocols, and data interpretation necessary for a thorough solubility assessment.

While specific solubility data for this compound is not yet widely published, we can infer potential challenges from its structural analogue, 5-Amino-1H-indazole. The parent compound, 5-Amino-1H-indazole, exhibits low aqueous solubility, with a reported value of 17.9 µg/mL at pH 7.4.[3] The addition of an isopropyl group in this compound is likely to further increase its lipophilicity, suggesting that its aqueous solubility may be even lower. Therefore, a systematic and robust methodological approach is paramount.

Foundational Principles: Understanding the "Why" Behind the "How"

A compound's solubility is not a single value but rather a complex interplay of its physicochemical properties and the surrounding environment. For an ionizable molecule like this compound, which contains a basic amino group, pH will be a critical determinant of its aqueous solubility.[4][5] In acidic conditions, the amino group will be protonated, leading to a charged species with enhanced solubility in polar solvents like water. Conversely, at higher pH values, the compound will exist predominantly in its less soluble, neutral form.

The choice of solvent is another crucial factor. In drug development, solubility is assessed in a range of media, from aqueous buffers that mimic physiological conditions to organic solvents used in formulation and analytical chemistry.

Diagram: Key Factors Influencing the Solubility of this compound

Caption: Interplay of intrinsic compound properties and external environmental factors that collectively determine the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline M13A)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[2][6] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility under specific conditions.

Safety First: Handling this compound

While specific safety data for the isopropyl derivative is limited, we will adopt the precautions for the parent compound, 5-Amino-1H-indazole. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[7][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[7][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Detailed Protocol for Aqueous Solubility Determination

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl (for acidic pH)

-

0.1 M NaOH (for basic pH)

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) to investigate the pH-solubility profile.

-

Add an excess amount of this compound to separate vials containing a known volume of each buffer (e.g., 1 mL). "Excess" ensures that a saturated solution is formed. A good starting point is to add enough solid to be visibly present after the equilibration period.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).[11]

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.[12] To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[2] This step is critical to ensure that no solid particles are carried over into the sample for analysis.

-

-

Sample Collection and Preparation:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of your analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standards of known concentrations of this compound dissolved in a suitable organic solvent (e.g., DMSO or methanol).

-

Calculate the concentration of the compound in the original supernatant, which represents its solubility at that specific pH and temperature.

-

Determining Solubility in Organic Solvents and Co-Solvent Systems

The same shake-flask principle can be applied to determine solubility in organic solvents (e.g., ethanol, DMSO, acetone) or co-solvent mixtures (e.g., ethanol/water).[13][14] This data is invaluable for formulation development and for understanding potential precipitation issues when diluting a DMSO stock solution into an aqueous medium for biological assays.[13]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M HCl | 25 | 2.0 | [Experimental Value] | [Calculated Value] |

| PBS | 25 | 7.4 | [Experimental Value] | [Calculated Value] |

| 0.1 M NaOH | 25 | 10.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | N/A | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | N/A | [Experimental Value] | [Calculated Value] |

| 10% Ethanol in PBS | 37 | 7.4 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of this compound (C₁₀H₁₃N₃) is 175.23 g/mol .

Interpreting the pH-Solubility Profile:

A plot of solubility versus pH is expected to show higher solubility at lower pH values due to the protonation of the amino group. The point of minimum solubility will be near the pKa of the conjugate acid. This profile is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (low pH) and the intestine (neutral pH).

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery pipeline. The insights gained from this solubility assessment will inform decisions regarding formulation, dosing, and the design of subsequent in vitro and in vivo studies. Given the anticipated low aqueous solubility, future work should also explore solubility enhancement strategies, such as the use of cyclodextrins or the preparation of different salt forms.

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Cheméo. Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

ScienceDirect. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]

-

ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... [Link]

-

PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]

-

MDPI. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]

-

ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indazole vs. 2H-Indazole Tautomerism in Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole, a bicyclic heteroaromatic system, is a cornerstone pharmacophore in modern drug discovery, integral to a multitude of therapeutic agents.[1][2][3] The biological activity and physicochemical properties of indazole-containing molecules are profoundly influenced by a subtle yet critical phenomenon: annular tautomerism.[4] This guide provides a comprehensive exploration of the tautomeric equilibrium between the 1H- and 2H- forms of substituted indazoles. We will delve into the fundamental principles governing this equilibrium, the sophisticated analytical techniques employed for its characterization, and the profound implications for drug design and development. As a Senior Application Scientist, the aim is to bridge theoretical understanding with practical, field-proven insights to empower researchers in harnessing the nuances of indazole tautomerism for therapeutic innovation.

The Fundamental Landscape of Indazole Tautomerism

Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole.[2][4][5] A third, non-aromatic 3H-tautomer is exceedingly rare and generally not a significant contributor to the equilibrium in most chemical contexts.[6]

-

1H-Indazole : This tautomer features the mobile proton on the N1 nitrogen atom. It is generally the more thermodynamically stable form due to its benzenoid character, which imparts greater aromaticity.[2][6][7] Theoretical calculations, such as MP2/6-31G*, predict the 1H-tautomer to be more stable than the 2H-tautomer by approximately 3.6 kcal/mol.[8]

-

2H-Indazole : In this form, the proton resides on the N2 nitrogen. This tautomer possesses a quinonoid-like structure, which is typically associated with higher energy and reduced stability compared to its 1H counterpart.[6][7]

The tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of electronic and steric factors, as well as the surrounding chemical environment.

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

Spectroscopic Data for 5-Amino-1-isopropyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic signature of 5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5), a key heterocyclic amine in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide combines experimentally reported mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are grounded in the analysis of structurally analogous compounds, providing a robust framework for the identification and characterization of this molecule.

This guide is structured to offer not only the spectroscopic data itself but also the underlying principles and methodologies required to obtain and interpret this information. As such, it serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Molecular Structure and Key Features

This compound is an aromatic heterocyclic compound featuring an indazole core substituted with an amino group at the 5-position and an isopropyl group at the 1-position of the pyrazole ring. This unique combination of functional groups dictates its characteristic spectroscopic properties. Understanding the influence of the electron-donating amino group on the aromatic system and the steric and electronic effects of the N-isopropyl group is crucial for the accurate interpretation of its spectral data.

Mass Spectrometry: Elucidating the Molecular Ion

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method, as the basic nitrogen atoms are readily protonated.

Experimental Data: The mass spectrum of this compound has been reported with a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 176.2.[1] This corresponds to the molecular formula C₁₀H₁₃N₃.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Ionization Mode | Electrospray (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| m/z | 176.2 |

Experimental Protocol: Acquiring a Mass Spectrum

A detailed protocol for obtaining a high-resolution mass spectrum is outlined below. The choice of an Orbitrap or Time-of-Flight (TOF) analyzer is recommended for accurate mass measurement, which is critical for confirming the elemental composition.

Workflow for Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

Predicted ¹H and ¹³C NMR Data: The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from structurally related indazole and pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8 | s | - | 1H | H-3 (indazole ring) |

| ~7.3 | d | ~8.8 | 1H | H-7 (indazole ring) |

| ~7.0 | d | ~2.0 | 1H | H-4 (indazole ring) |

| ~6.8 | dd | ~8.8, 2.0 | 1H | H-6 (indazole ring) |

| ~5.2 | br s | - | 2H | -NH₂ |

| ~4.7 | septet | ~6.7 | 1H | -CH(CH₃)₂ |

| ~1.4 | d | ~6.7 | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-5 |

| ~139.0 | C-7a |

| ~134.0 | C-3 |

| ~121.0 | C-7 |

| ~115.0 | C-3a |

| ~110.0 | C-6 |

| ~98.0 | C-4 |

| ~48.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Experimental Protocol: Acquiring NMR Spectra

The following protocol provides a standardized method for obtaining high-quality ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; DMSO-d₆ is often a good choice for amino-substituted aromatic compounds due to its ability to solubilize the compound and resolve N-H protons.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" of the molecule's vibrational modes.

Predicted Infrared (IR) Spectroscopy Data: The predicted IR absorption bands for this compound are listed below. These are based on characteristic frequencies for the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3250 | N-H stretching (asymmetric and symmetric of -NH₂) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 2980 - 2850 | Aliphatic C-H stretching (isopropyl group) | Medium-Strong |

| 1640 - 1600 | N-H bending (scissoring) | Strong |

| 1600 - 1450 | C=C and C=N stretching (aromatic rings) | Medium-Strong |

| ~1380 and ~1365 | C-H bending (isopropyl gem-dimethyl split) | Medium |

| 850 - 800 | C-H out-of-plane bending (aromatic substitution pattern) | Strong |

Experimental Protocol: Acquiring an IR Spectrum

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Workflow for IR Data Acquisition

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, combining experimental mass spectrometry data with well-grounded predictions for NMR and IR spectra. The detailed experimental protocols and workflows offer a practical resource for researchers to obtain and interpret their own data, facilitating the unambiguous identification and characterization of this important chemical entity. As with any analytical endeavor, it is recommended that researchers acquire their own experimental data for confirmation.

References

-

Journal of the American Chemical Society. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Available at: [Link].

-

PubChem. 1H-Indazol-5-amine. Available at: [Link].

Sources

Navigating the Procurement and Application of 5-Amino-1-isopropyl-1H-indazole: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals engaged in the intricate landscape of medicinal chemistry, the procurement of high-quality, well-characterized starting materials is a critical determinant of project success. This in-depth technical guide provides a comprehensive overview of 5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5), a heterocyclic building block with significant potential in the discovery of novel therapeutics. This guide offers a detailed examination of commercial suppliers, quality control considerations, and best practices for its handling and application.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] Its derivatives have been successfully incorporated into a multitude of kinase inhibitors, demonstrating efficacy in oncology and other therapeutic areas.[1] The strategic placement of an amino group and an isopropyl moiety on the indazole ring, as seen in this compound, provides medicinal chemists with versatile handles for structural modification and optimization of pharmacokinetic and pharmacodynamic properties. The N-isopropyl group, in particular, can influence solubility, metabolic stability, and binding interactions within target proteins.

Commercial Sourcing of this compound

A critical first step for any research endeavor is the reliable procurement of starting materials. Several chemical suppliers offer this compound for research and development purposes. While purity and available data can vary, the following companies are notable commercial sources:

| Supplier | Website | Notes |

| BLD Pharm | Often provides basic product information and allows for inquiry regarding Certificates of Analysis (CoA).[2][3] | |

| Sigma-Aldrich (Merck) | A major supplier of research chemicals; specific lot numbers are typically required to access detailed CoAs.[4] | |

| SRD Pharma | Lists the compound but may have limited publicly available technical data. | |

| Pharmaffiliates | A supplier specializing in pharmaceutical impurities and reference standards. |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of material procured. The CoA provides critical data on purity, identity, and the presence of any impurities, which can significantly impact experimental outcomes.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount. While supplier-provided CoAs are the first point of reference, independent verification is a cornerstone of good scientific practice. The following analytical techniques are essential for the comprehensive characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on the indazole ring, the isopropyl methine and methyl protons, and the amino protons. The carbon NMR will corroborate the presence of all carbon atoms in their expected chemical environments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. Method development would typically involve screening various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid). The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound (175.23 g/mol ). Techniques such as electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ at m/z 176.24.

Handling, Storage, and Safety Considerations

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this compound may need to be obtained directly from the supplier, general precautions for amino-substituted heterocyclic compounds should be followed.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthetic Routes and Potential Impurities

Understanding the synthetic pathway to this compound can provide insights into potential impurities. While specific proprietary synthesis details are often not disclosed by suppliers, a plausible route could involve the N-isopropylation of a suitable 5-aminoindazole precursor. Potential impurities could include unreacted starting materials, regioisomers, or by-products from the alkylation reaction. A thorough analytical characterization is therefore essential to identify and quantify any such impurities. The indazole scaffold itself can be synthesized through various methods, as reviewed in the literature.[5]

Applications in Drug Discovery

The 5-aminoindazole moiety is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The N1-substituent, in this case, the isopropyl group, can be tailored to occupy hydrophobic pockets and modulate selectivity and potency. For instance, related indazole derivatives have shown potent inhibitory activity against targets such as Polo-like kinase 4 (PLK4).[6] Researchers utilizing this compound can leverage this structural motif to design and synthesize novel inhibitors for a range of protein kinases implicated in cancer and other diseases.

Conclusion

This compound is a valuable building block for drug discovery and medicinal chemistry research. A thorough understanding of its commercial availability, coupled with rigorous quality control and safe handling practices, is essential for its effective application. By partnering with reputable suppliers and employing comprehensive analytical characterization, researchers can confidently incorporate this versatile molecule into their synthetic strategies to explore new frontiers in therapeutic innovation.

Experimental Protocols

Note: These are general protocols and may require optimization based on the specific instrumentation and reagents available.

Protocol 1: ¹H NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

HPLC Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Inject the sample and analyze the resulting chromatogram to determine the purity based on the relative peak areas.

Visualizations

Caption: Workflow for qualifying a commercial supplier of this compound.

References

- Agilent. Sigma-Aldrich Certificate of Analysis. Published March 24, 2015.

- Benchchem. Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.

- Benchchem. Application Notes and Protocols: 5-Amino-1H-indazol-6-ol as a Versatile Chemical Building Block in Synthesis.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Fisher Scientific. Sigma Aldrich 5-Aminoindazole 1 g.

- Sigma-Aldrich.

- Agilent. Sigma-Aldrich Certificate of Analysis. Published February 9, 2016.

- Benchchem. Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol.

- PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)

- Request PDF. Synthesis and Characterization of 5-Amino-1-nitriminotetrazole and Its Salts. Published August 7, 2025.

- MDPI. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor.

- NIH.

- BLDpharm. BLDpharm - Reliable research chemicals supplier.

- BLD Pharm. (5-Isopropyl-1-methyl-1H-indazol-4-yl)boronic acid.

- BLD Pharm. 874-05-5|1H-Indazol-3-amine.

- Santa Cruz Biotechnology. 5-Amino-1-isopropyl-1H-pyrazol-3-ol | CAS 78317-68-7.

- Apollo Scientific. 5-Amino-1H-indazole.

- PubChem. 1H-Indazol-5-amine.

- NIH. Torkinib | C16H16N6O | CID 135565635.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 928821-18-5|this compound|BLD Pharm [bldpharm.com]

- 3. Certificate of Analysis | BLDpharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropyl Moiety at N1 of the Indazole Scaffold: A Strategic Element in Contemporary Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole core is a cornerstone of modern medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2] Substitution at the N1 position of the indazole ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the various N1-substituents, the isopropyl group, while seemingly simple, plays a multifaceted and strategic role in optimizing the therapeutic potential of indazole-based agents, particularly in the realm of kinase inhibition. This technical guide provides an in-depth analysis of the role of the N1-isopropyl group in 1-substituted indazoles, synthesizing insights from synthetic chemistry, structural biology, and computational modeling to offer a comprehensive resource for drug development professionals. We will explore the nuanced effects of this substituent on the molecule's physicochemical properties, its interactions within protein binding sites, and the causal relationships that underpin its frequent utilization in successful drug discovery programs.

Introduction: The Significance of N1-Substitution in Indazole-Based Drug Candidates

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design. A key feature of the indazole scaffold is the presence of two nitrogen atoms, allowing for substitution at either the N1 or N2 position. The regioselectivity of this substitution is a critical consideration in the synthesis of indazole-based drugs, as the resulting isomers often exhibit distinct biological profiles.

The thermodynamically more stable 1H-indazole tautomer is frequently the preferred isomer in drug design.[3] Alkylation at the N1 position is a common strategy to modulate a compound's properties. The choice of the N1-alkyl group is a deliberate decision aimed at fine-tuning the molecule's interaction with its biological target and optimizing its drug-like characteristics. The isopropyl group, a small, branched alkyl substituent, has emerged as a particularly effective moiety in this context. Its unique combination of steric bulk and lipophilicity allows it to impart specific conformational preferences and engage in favorable interactions within protein active sites, often leading to enhanced potency and selectivity.

Physicochemical Impact of the N1-Isopropyl Group

The introduction of an isopropyl group at the N1 position of the indazole ring brings about predictable yet significant changes to the molecule's physicochemical properties. These alterations are fundamental to its subsequent biological activity and pharmacokinetic behavior.

Lipophilicity and Solubility

The isopropyl group is a non-polar, hydrophobic moiety. Its addition to the indazole core increases the overall lipophilicity of the molecule, which is often quantified by the logarithm of the partition coefficient (LogP). This increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity. Therefore, the modest increase in lipophilicity afforded by the isopropyl group often strikes a favorable balance.

Table 1: Comparative Physicochemical Properties of N1-Substituted Indazoles

| N1-Substituent | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) |

| -H (Indazole) | 118.14 | 1.80 |

| -Methyl | 132.16 | 2.15 |

| -Ethyl | 146.19 | 2.50 |

| -Isopropyl | 160.22 | 2.85 |

| -Cyclopropyl | 158.20 | 2.65 |

| -tert-Butyl | 174.25 | 3.20 |

Note: cLogP values are estimations and can vary based on the calculation algorithm and the specific indazole core.

Steric Influence and Conformational Rigidity

The branched nature of the isopropyl group exerts a greater steric influence compared to linear alkyl chains like methyl or ethyl. This steric hindrance can play a crucial role in directing the regioselectivity of subsequent chemical reactions and in dictating the preferred conformation of the molecule. By restricting the rotation around the N1-C(isopropyl) bond, the isopropyl group can lock the indazole ring into a specific orientation within a protein's binding pocket, minimizing the entropic penalty upon binding and potentially increasing affinity.

The Role of the N1-Isopropyl Group in Target Engagement: A Focus on Kinase Inhibitors

The N1-isopropyl group is frequently encountered in the design of potent and selective protein kinase inhibitors. Its role in this context is best understood by examining its interactions within the ATP-binding site of kinases.

Filling Hydrophobic Pockets and Enhancing Potency

The ATP-binding site of many kinases features hydrophobic pockets. The isopropyl group is adept at occupying these pockets, forming favorable van der Waals interactions that contribute to the overall binding affinity of the inhibitor. In many instances, the size and shape of the isopropyl group are complementary to these hydrophobic regions, leading to a significant enhancement in potency compared to smaller or linear alkyl substituents. For example, in the development of certain kinase inhibitors, the substitution of a methyl group with an isopropyl group at the N1 position has been shown to lead to a marked increase in inhibitory activity.

Dictating Selectivity

The steric bulk of the isopropyl group can also be a key determinant of inhibitor selectivity. By preventing the indazole core from adopting certain conformations, the isopropyl group can disfavor binding to off-target kinases that have a slightly different active site topology. This "steric clash" can be a powerful tool for designing inhibitors with improved selectivity profiles, thereby reducing the potential for off-target-related side effects.

X-ray Crystallography and Molecular Docking Insights

Synthetic Strategies for 1-Isopropyl-1H-Indazoles

The regioselective synthesis of N1-substituted indazoles is a well-established yet nuanced area of organic chemistry. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating careful optimization of reaction conditions to favor the desired N1 product.[6][7]

Regioselective N1-Alkylation

Several factors influence the N1/N2 selectivity of indazole alkylation, including the choice of base, solvent, and the nature of the electrophile.[6] Generally, conditions that favor a "tight ion pair" between the indazole anion and the counter-ion tend to promote N1-alkylation, as the N2 position is often more sterically hindered.

Figure 1: General scheme for the N-isopropylation of indazole, highlighting the formation of thermodynamic and kinetic products.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-Indazole

This protocol is adapted from established methods for the N1-alkylation of indazoles and is optimized for regioselectivity.[6][8]

Materials:

-

1H-Indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromopropane (Isopropyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

-

Add anhydrous THF to dissolve the indazole (concentration approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add 2-bromopropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 1-isopropyl-1H-indazole.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the functional consequence of N1-isopropylation, a robust and quantitative biological assay is essential. In vitro kinase inhibition assays are a standard method for determining the potency of a compound against a specific kinase target.

Assay Principle

Many modern kinase assays are based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen™ Eu Kinase Binding Assay.[9] This assay measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase of interest. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Figure 2: Principle of a TR-FRET based kinase binding assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a generalized protocol and should be optimized for the specific kinase and inhibitor being tested.[9]

Materials:

-

Kinase of interest

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

1-Isopropylindazole test compound

-

Assay buffer

-

384-well microplate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of the 1-isopropylindazole test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and Eu-labeled antibody mixture to each well.

-

Add the Alexa Fluor™-labeled tracer to each well.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N1-substituent on the indazole ring provides valuable SAR data, elucidating the optimal size, shape, and electronics for potent and selective inhibition.

Table 2: Illustrative SAR for N1-Substituted Indazole Kinase Inhibitors

| Compound ID | N1-Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| 1a | -Methyl | 50 | 500 | 10 |

| 1b | -Ethyl | 25 | 300 | 12 |

| 1c | -Isopropyl | 5 | 500 | 100 |

| 1d | -Cyclopropyl | 10 | 200 | 20 |

| 1e | -tert-Butyl | 100 | >1000 | >10 |

Note: Data are hypothetical and for illustrative purposes only.

The hypothetical data in Table 2 illustrates a common trend where the isopropyl group (1c) provides a significant improvement in both potency against the target kinase (Kinase A) and selectivity over a related off-target kinase (Kinase B). This underscores the unique and often advantageous properties of the N1-isopropyl substituent.

Conclusion and Future Perspectives

The N1-isopropyl group is a small but powerful modulator of the biological activity of 1-substituted indazoles. Its judicious application in drug design can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The steric bulk and lipophilicity of the isopropyl group enable it to effectively probe hydrophobic pockets within protein active sites, while its conformational influence can be leveraged to achieve greater target selectivity.

As our understanding of the structural and electronic requirements for optimal drug-target interactions continues to evolve, the strategic use of seemingly simple substituents like the isopropyl group will remain a cornerstone of rational drug design. Future work in this area will likely involve the use of more sophisticated computational models to predict the impact of such substitutions with even greater accuracy, further accelerating the discovery of novel and effective indazole-based therapeutics. The principles outlined in this guide provide a solid foundation for researchers and scientists working to harness the full potential of the indazole scaffold in the development of next-generation medicines.

References

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Online] Available at: [Link][10][11]

-

Nanaware, R. B., et al. (2022). IN SILICO SCREENING OF ANTITUBERCULAR AND ANTI-INFLAMMATORY ACTIVITY OF INDAZOLE BASED NATURAL ALKALOIDS AND A NOVEL INDAZOLE DERIVATIVE. Journal of Pharmaceutical Negative Results, 13(S10), 647-654. [Online] Available at: [Link][12]

-

Jones, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Online] Available at: [Link][7]

-

Smith, J. et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Online] Available at: [Link][13]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Online] Available at: [Link][14][15]

-

Jones, A. et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Online] Available at: [Link][16]

-

Battistutta, R., et al. (2005). Crystal structure of protein kinase CK2 in complex with TBB-derivatives inhibitors. RCSB PDB. [Online] Available at: [Link][17]

-

Human Metabolome Database. (2021). Metabocard for 1-Isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide (HMDB0252956). [Online] Available at: [Link][18]

-

Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link][19]

-